Cas no 84824-76-0 (4-Imidazoledithiocarboxylic acid)

4-Imidazoledithiocarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-carbodithioicacid
- 4-Imidazoledithiocarboxylic acid
- 4-IMIDAZOLEDITHIOCARBOXYLIC ACID(1H-IMIDAZOLE-4-CARBDITHIOIC ACID)
- 1H-Imidazole-4-carbodithioic acid
- 4(5)-IMIDAZOLEDITHIOCARBOXYLIC ACID
- 5-Imidazoledithiocarboxylic acid
- 1H-Imidazole-4-carbodithioic acid (9CI)
- Imidazole-4-dithiocarboxylic acid
- SCHEMBL669943
- J-513578
- DTXSID60233877
- SCHEMBL12997950
- EINECS 284-227-2
- AKOS006229265
- MFCD03428062
- RAUHREXYGRKIOJ-UHFFFAOYSA-N
- 4-Imidazoledithiocarboxylic acid, 70%, technical grade
- 70%, technical grade
- 1H-imidazole-5-carbodithioic acid
- AKOS024386586
- NS00038668
- 4-(5)-imidazoledithiocarboxylic acid
- 1H-Imidazole-4-carbodithioicacid
- 84824-76-0
-
- MDL: MFCD03428062
- Inchi: 1S/C4H4N2S2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
- InChI Key: RAUHREXYGRKIOJ-UHFFFAOYSA-N
- SMILES: S=C(C1NC=NC=1)S
Computed Properties
- Exact Mass: 143.98200
- Monoisotopic Mass: 143.982
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- Topological Polar Surface Area: 61.8A^2
- XLogP3: 1
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.472
- Melting Point: 145 °C (dec.) (lit.)
- Boiling Point: 369.1°C at 760 mmHg
- Flash Point: 177°C
- Refractive Index: 1.736
- PSA: 99.57000
- LogP: 1.01500
- Solubility: Not determined
4-Imidazoledithiocarboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Imidazoledithiocarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D752955-5g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70% | 5g |
$140 | 2024-06-07 | |
eNovation Chemicals LLC | D752955-25g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70% | 25g |
$310 | 2024-06-07 | |
Chemenu | CM416724-5g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 95%+ | 5g |
$138 | 2023-01-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BL856-200mg |
4-Imidazoledithiocarboxylic acid |
84824-76-0 | 70%, technical grade | 200mg |
¥135.0 | 2022-02-28 | |
1PlusChem | 1P003M0P-1g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70+% | 1g |
$24.00 | 2024-04-21 | |
1PlusChem | 1P003M0P-25g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70+% | 25g |
$261.00 | 2024-04-21 | |
abcr | AB593714-5g |
1H-Imidazole-4-carbodithioic acid, 70%; . |
84824-76-0 | 70% | 5g |
€205.60 | 2024-07-24 | |
Aaron | AR003M91-1g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70% | 1g |
$32.00 | 2025-02-10 | |
eNovation Chemicals LLC | D752955-1g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70% | 1g |
$80 | 2024-06-07 | |
Ambeed | A1487581-5g |
1H-Imidazole-4-carbodithioic acid |
84824-76-0 | 70+% | 5g |
$103.0 | 2025-03-16 |
4-Imidazoledithiocarboxylic acid Related Literature
-
Yuliang Li,Mengxi Tan,Guangxia Liu,Dunfeng Si,Ning Chen,Dongmei Zhou J. Mater. Chem. A 2022 10 6724
Additional information on 4-Imidazoledithiocarboxylic acid
Recent Advances in the Study of 4-Imidazoledithiocarboxylic Acid (CAS: 84824-76-0) in Chemical Biology and Pharmaceutical Research
4-Imidazoledithiocarboxylic acid (CAS: 84824-76-0) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique dithiocarboxylate functional group, has shown promise in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition studies. The present research brief aims to synthesize the latest findings on this compound, highlighting its molecular mechanisms, potential applications, and future research directions.
Recent studies have elucidated the structural and functional properties of 4-imidazoledithiocarboxylic acid, particularly its role as a chelating agent for transition metals. This property is critical in the development of metalloenzyme inhibitors, which are increasingly being explored for their therapeutic potential. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 4-imidazoledithiocarboxylic acid exhibits strong binding affinity to zinc-dependent enzymes, making it a potential candidate for treating diseases such as cancer and bacterial infections where these enzymes play a pivotal role.
In addition to its chelating properties, 4-imidazoledithiocarboxylic acid has been investigated for its antioxidant and anti-inflammatory effects. A recent in vitro study revealed that this compound can scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, suggesting its potential use in managing oxidative stress-related disorders. These findings were further supported by computational modeling studies, which predicted the compound's interaction with key inflammatory pathways.
Another area of active research involves the synthesis of derivatives of 4-imidazoledithiocarboxylic acid to enhance its bioavailability and therapeutic efficacy. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported the successful synthesis of several novel derivatives, some of which exhibited improved pharmacokinetic profiles and reduced cytotoxicity. These advancements underscore the compound's adaptability and potential for further optimization in drug development.
Despite these promising developments, challenges remain in the clinical translation of 4-imidazoledithiocarboxylic acid. Issues such as stability under physiological conditions and potential off-target effects need to be addressed through rigorous preclinical studies. Future research should focus on elucidating the compound's in vivo behavior and exploring its synergistic effects with existing therapeutics. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this intriguing molecule.
In conclusion, 4-imidazoledithiocarboxylic acid (CAS: 84824-76-0) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its multifaceted properties and therapeutic potential make it a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments in oncology, infectious diseases, and inflammatory disorders.
84824-76-0 (4-Imidazoledithiocarboxylic acid) Related Products
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
